N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine coreThe pyrazolo[3,4-d]pyrimidine scaffold is known for its biological activity, making it a valuable structure in drug discovery and development .
Preparation Methods
The synthesis of N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving hydrazine derivatives and pyrimidine precursors.
Functionalization of the core: Introduction of the piperazine ring through nucleophilic substitution reactions.
Final modifications: Alkylation reactions to introduce the ethyl and methyl groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine-4-amine: Lacks the piperazine and alkyl groups, resulting in different biological activity.
N-methyl-6-ethyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine: Similar structure but with different alkylation pattern, leading to variations in potency and selectivity.
The uniqueness of N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine lies in its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases.
Properties
Molecular Formula |
C16H21N9 |
---|---|
Molecular Weight |
339.40 g/mol |
IUPAC Name |
N-ethyl-6-methyl-2-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H21N9/c1-3-17-13-8-11(2)21-16(22-13)25-6-4-24(5-7-25)15-12-9-20-23-14(12)18-10-19-15/h8-10H,3-7H2,1-2H3,(H,17,21,22)(H,18,19,20,23) |
InChI Key |
GQWLABPXTCCWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=NC4=C3C=NN4 |
Origin of Product |
United States |
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